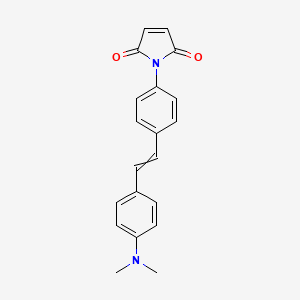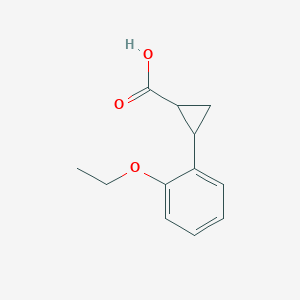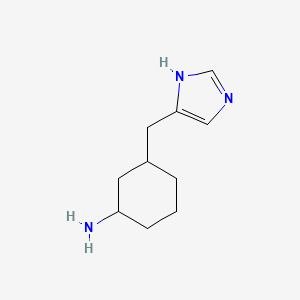
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is a compound that features an imidazole ring attached to a cyclohexane ring via a methylene bridge. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules. The cyclohexane ring provides a stable, non-aromatic backbone that can influence the compound’s physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment to Cyclohexane: The imidazole ring is then attached to a cyclohexane ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the imidazole nitrogen attacks a halomethylcyclohexane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the cyclohexane ring can undergo nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted imidazole derivatives.
科学研究应用
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.
相似化合物的比较
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.
Metronidazole: Contains an imidazole ring and is used as an antimicrobial agent.
Uniqueness
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is unique due to its combination of an imidazole ring with a cyclohexane backbone, which can influence its physical and chemical properties, making it a versatile compound for various applications.
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h6-9H,1-5,11H2,(H,12,13) |
InChI 键 |
RUTVBNZKTLLLAP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)N)CC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


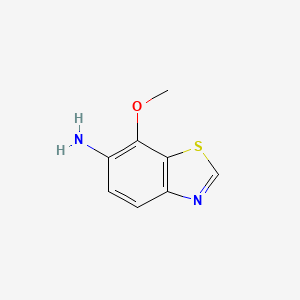
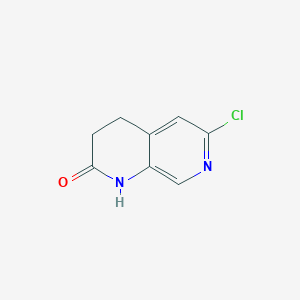
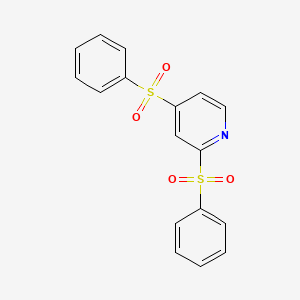
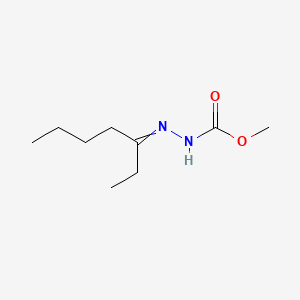
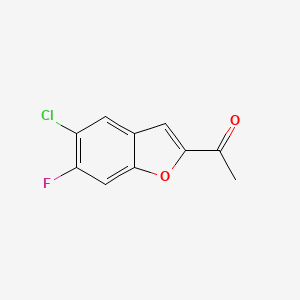
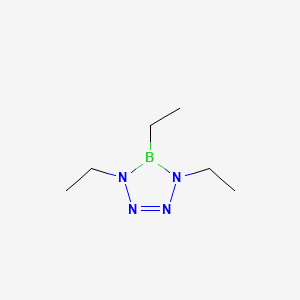
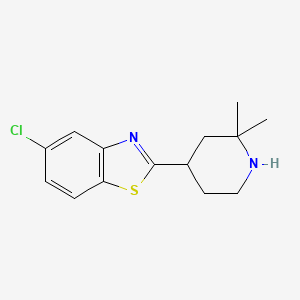
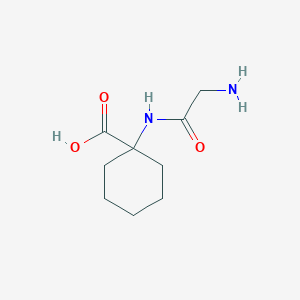


![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

